5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole structure elucidation
5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the structural elucidation of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole. As a Senior Application Scientist, the following narrative is structured to not only present the necessary experimental protocols but to also instill a deep understanding of the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow.
Introduction and Strategic Overview
5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the indazole scaffold in pharmacologically active molecules.[1][2] The structural complexity, arising from the asymmetric indazole core, the presence of multiple aromatic systems, and a bulky, non-planar trityl group, necessitates a multi-pronged analytical approach for complete and unambiguous characterization.
The molecular formula of the target compound is C₃₁H₂₂N₄O₂ with a molecular weight of 482.53 g/mol .[3] Our strategy for structure elucidation will be based on a synergistic combination of spectroscopic and spectrometric techniques, culminating in single-crystal X-ray diffraction for ultimate confirmation.
The overall workflow for the structure elucidation is depicted below:
Caption: Molecular structure of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole with atom numbering for NMR assignments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Rationale for Prediction |
| Indazole Ring | |||
| 4 | ~8.8 (d, J ≈ 2) | ~120 | Deshielded by the adjacent nitro group. |
| 6 | ~8.3 (dd, J ≈ 9, 2) | ~118 | Influenced by the nitro group at C5. |
| 7 | ~7.0 (d, J ≈ 9) | ~115 | Shielded relative to H4 and H6. |
| 3a | - | ~125 | Quaternary carbon in the indazole ring. |
| 7a | - | ~140 | Quaternary carbon in the indazole ring. |
| 3 | - | ~145 | Point of attachment for the pyridine ring. |
| 5 | - | ~142 | Attached to the nitro group. |
| Pyridine Ring | |||
| 2', 6' | ~8.7 (d, J ≈ 6) | ~150 | α-protons to the nitrogen, deshielded. |
| 3', 5' | ~7.9 (d, J ≈ 6) | ~122 | β-protons to the nitrogen. |
| 4' | - | ~140 | Point of attachment to the indazole ring. |
| Trityl Group | |||
| ortho | ~7.2-7.4 (m) | ~143 | Protons of the three phenyl rings. [4] |
| meta | ~7.2-7.4 (m) | ~130 | The large number of similar protons will likely result in a complex multiplet. [5] |
| para | ~7.2-7.4 (m) | ~128 | |
| C(trityl) | - | ~85 | Quaternary carbon of the trityl group. |
2D NMR: Connecting the Pieces
While 1D NMR provides the initial chemical shift and coupling information, 2D NMR is indispensable for unambiguously connecting the different spin systems.
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COSY (Correlation Spectrometry): This experiment reveals proton-proton couplings. We expect to see correlations between H6 and H7 on the indazole ring, and between H2'/H3' and H5'/H6' on the pyridine ring. The trityl protons will show complex cross-peaks within their multiplet.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the definitive assignment of the protonated carbons in the indazole, pyridine, and trityl groups by linking the signals from the ¹H and ¹³C spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the overall connectivity of the molecule, as it shows correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations are:
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H4 to C3a, C5, and C7a: Confirming the position of H4 on the indazole ring.
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H7 to C5 and C3a: Further confirming the indazole ring structure.
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H2'/H6' to C4' and C3: This is a critical correlation that establishes the connection between the pyridine ring and the C3 position of the indazole.
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H7 to C(trityl): This correlation would confirm the attachment of the bulky trityl group to the N1 position of the indazole ring.
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The expected key HMBC correlations are visualized below:
Caption: Diagram of key expected HMBC correlations for structure confirmation.
Single-Crystal X-ray Diffraction: The Definitive Proof
While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.
Protocol:
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Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
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Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths, bond angles, and intermolecular interactions. [6][7] Expected Results and Interpretation:
The solved crystal structure will confirm:
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The connectivity of all atoms, proving the indazole core and the substitution pattern.
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The point of attachment of the pyridine ring at C3, the nitro group at C5, and the trityl group at N1.
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The relative orientation of the different ring systems. Due to steric hindrance, the phenyl rings of the trityl group and the pyridine ring are expected to be twisted out of the plane of the indazole ring.
Conclusion
The structure elucidation of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is a systematic process that relies on the logical application and interpretation of a suite of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy identifies key functional groups. The core of the elucidation lies in a comprehensive set of 1D and 2D NMR experiments, which together map out the complete covalent framework of the molecule. Finally, single-crystal X-ray diffraction provides the ultimate, unequivocal confirmation of the structure. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any further investigation or application of this compound.
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